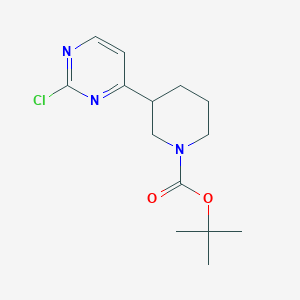
Tert-butyl 3-(2-chloropyrimidin-4-YL)piperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
叔丁基3-(2-氯嘧啶-4-基)哌啶-1-羧酸酯是一种化学化合物,分子式为C14H20ClN3O2。它通常用作合成各种生物活性分子的中间体。该化合物具有一个被叔丁酯和氯嘧啶部分取代的哌啶环,使其成为药物化学中通用的构建块。
准备方法
合成路线和反应条件
叔丁基3-(2-氯嘧啶-4-基)哌啶-1-羧酸酯的合成通常涉及以下步骤:
起始原料: 合成从商业上可获得的起始原料开始,例如哌啶、叔丁基氯甲酸酯和2-氯嘧啶。
哌啶衍生物的形成: 哌啶在碱性条件下与叔丁基氯甲酸酯反应形成叔丁基哌啶-1-羧酸酯。
取代反应: 然后,叔丁基哌啶-1-羧酸酯与2-氯嘧啶发生亲核取代反应,生成最终产物。
工业生产方法
该化合物的工业生产方法通常涉及优化反应条件,以最大限度地提高产率和纯度。这包括控制温度、反应时间以及使用催化剂或溶剂来提高合成效率。
化学反应分析
反应类型
叔丁基3-(2-氯嘧啶-4-基)哌啶-1-羧酸酯会发生各种化学反应,包括:
取代反应: 氯嘧啶部分可以参与亲核取代反应,其中氯原子被其他亲核试剂取代。
氧化和还原: 该化合物可以发生氧化和还原反应,尽管与取代反应相比,这些反应不太常见。
常用试剂和条件
亲核取代: 常用试剂包括胺、硫醇和醇等亲核试剂。反应通常在极性非质子溶剂中进行,例如二甲亚砜 (DMSO) 或乙腈。
氧化和还原: 过氧化氢或硼氢化钠等试剂可分别用于氧化和还原反应。
主要产品
从这些反应中形成的主要产物取决于所用特定亲核试剂或试剂。例如,用胺亲核试剂取代将生成该化合物的相应胺衍生物。
科学研究应用
叔丁基3-(2-氯嘧啶-4-基)哌啶-1-羧酸酯在科学研究中具有多种应用:
药物化学: 它用作合成药物化合物的中间体,特别是针对神经和肿瘤学途径的化合物。
生物学研究: 该化合物用于生物测定,以研究其对各种细胞过程的影响。
化学生物学: 它在化学生物学中用作工具化合物,以研究小分子与生物大分子之间的相互作用。
工业应用: 该化合物用于农用化学品和其他工业化学品的开发。
作用机制
叔丁基3-(2-氯嘧啶-4-基)哌啶-1-羧酸酯的作用机制涉及其与特定分子靶标的相互作用。已知氯嘧啶部分与酶和受体相互作用,调节其活性。哌啶环提供结构稳定性并增强化合物对其靶标的结合亲和力。所涉及的确切途径取决于特定的应用和靶分子。
相似化合物的比较
类似化合物
叔丁基3-(2-氯嘧啶-4-基)氨基哌啶-1-羧酸酯: 结构相似,但具有氨基而不是直接连接到哌啶环。
叔丁基4-(2-氯嘧啶-4-基)哌啶-1-羧酸酯: 结构相似,但哌啶环上的取代模式不同。
独特性
叔丁基3-(2-氯嘧啶-4-基)哌啶-1-羧酸酯因其特定的取代模式而具有独特之处,该模式赋予其独特的化学和生物学性质。叔丁酯和氯嘧啶部分的存在使其成为合成复杂分子的宝贵中间体。
属性
分子式 |
C14H20ClN3O2 |
|---|---|
分子量 |
297.78 g/mol |
IUPAC 名称 |
tert-butyl 3-(2-chloropyrimidin-4-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C14H20ClN3O2/c1-14(2,3)20-13(19)18-8-4-5-10(9-18)11-6-7-16-12(15)17-11/h6-7,10H,4-5,8-9H2,1-3H3 |
InChI 键 |
NRVBBHSYWSBDDY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2=NC(=NC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















